N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide chemical structure and properties
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide chemical structure and properties
An In-depth Technical Guide to N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: Synthesis, Properties, and Biological Potential
Introduction
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure." Comprising a benzene ring fused to a pyrazine ring, this nitrogen-containing heterocycle is the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the quinoxaline ring system, particularly its capacity for substitution, allows for the fine-tuning of its pharmacological profile. A key intermediate in this field is 2,3-dichloroquinoxaline, a versatile building block for creating a diverse library of derivatives through nucleophilic substitution.[6]
Parallelly, the 2-cyanoacetamide moiety is a highly valuable building block in organic synthesis.[7][8] Its activated methylene group and dual hydrogen bonding capabilities (from the amide and nitrile groups) make it a reactive component for constructing more complex molecules and a potent pharmacophore for interacting with biological targets.[9]
This technical guide focuses on N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide , a hybrid molecule that strategically combines these two significant pharmacophores. By linking the reactive cyanoacetamide unit to the biologically active quinoxaline core, this compound emerges as a promising candidate for novel therapeutic applications. This document provides a comprehensive overview of its chemical structure, a proposed synthetic pathway based on established chemical principles, predicted physicochemical properties, and an exploration of its potential biological activities grounded in the extensive research of its constituent parts.
Part 1: Chemical Structure and Physicochemical Properties
Chemical Structure
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is characterized by a planar quinoxaline ring system connected to a flexible cyanoacetamide side chain via a robust amide linkage. The key structural features include:
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Quinoxaline Core: A bicyclic aromatic system that provides a rigid scaffold.
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Chloro Substituent: Located at the C3 position of the quinoxaline ring, this atom serves as a key reactive site for further chemical modification and influences the electronic properties of the ring.
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Amide Linkage (-C(O)NH-): Connects the quinoxaline and cyanoacetamide moieties, providing structural stability and potential for hydrogen bonding.
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Cyanoacetamide Tail (-CH₂-C≡N): An active functional group that contributes to the molecule's polarity and reactivity.

Figure 1. 2D Chemical Structure of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₇ClN₄O | Based on atom count from the chemical structure. |
| Molecular Weight | ~248.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow crystalline solid | Typical for functionalized heterocyclic compounds. |
| Solubility | Low solubility in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and alcohols. | The aromatic quinoxaline core imparts hydrophobicity, while the polar amide and cyano groups allow for solubility in polar organic solvents. |
| Melting Point | Estimated >150 °C | Aromatic and amide-containing compounds typically have relatively high melting points due to strong intermolecular forces (π-stacking, hydrogen bonding). |
| Hydrogen Bond Donors | 1 (Amide N-H) | The amide proton can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 (Pyrazine Nitrogens, Amide Oxygen, Cyano Nitrogen) | Multiple sites are available to accept hydrogen bonds, influencing interactions with biological targets. |
Anticipated Spectroscopic Data
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¹H NMR: Expected signals would include two multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the benzene portion of the quinoxaline ring, a singlet for the methylene (-CH₂) protons adjacent to the cyano group, and a broad singlet at lower field for the amide (N-H) proton.
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¹³C NMR: Signals would be present for the eight carbons of the quinoxaline ring, the amide carbonyl carbon (~160-170 ppm), the methylene carbon, and the nitrile carbon (~115-120 ppm).
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), the C≡N stretch (~2250 cm⁻¹), the C=O stretch of the amide (~1680 cm⁻¹), and C=N/C=C stretches in the aromatic region (~1500-1600 cm⁻¹).
Part 2: Synthesis and Reaction Mechanism
The most logical and efficient synthesis of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of 2,3-dichloroquinoxaline (DCQX) with N-nucleophiles.
Retrosynthetic Analysis
The molecule can be disconnected at the amide bond, which points to a convergent synthesis from two key precursors: 2-amino-3-chloroquinoxaline and a cyanoacetylating agent, or more directly, through the reaction of 2,3-dichloroquinoxaline and 2-cyanoacetamide. The latter is preferred for its atom economy and simplicity.
Diagram 1. Retrosynthetic pathway for the target compound.
Synthesis of Precursors
2.2.1. Synthesis of 2,3-Dichloroquinoxaline (DCQX) The starting material, DCQX, is readily prepared in high yield from quinoxaline-2,3(1H,4H)-dione via chlorination.[6][10]
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Protocol:
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To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add an excess of phosphorus oxychloride (POCl₃).
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Reflux the mixture at 100-110 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, carefully distill off the excess POCl₃ under reduced pressure.
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Slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
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The resulting solid precipitate (2,3-dichloroquinoxaline) is collected by vacuum filtration, washed with cold water, and dried.[10]
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2.2.2. 2-Cyanoacetamide 2-Cyanoacetamide is a commercially available reagent. It can also be synthesized by the ammonolysis of ethyl cyanoacetate.[11][12]
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Protocol:
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Pour ethyl cyanoacetate into concentrated aqueous ammonia, typically with cooling.
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Allow the mixture to stand, often with cooling in an ice bath, to facilitate crystallization.
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Filter the resulting solid, wash with a small amount of cold ethanol or ice water, and dry to yield 2-cyanoacetamide.[11]
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Final Assembly: Nucleophilic Aromatic Substitution (SNAr)
The final step is the SNAr reaction between DCQX and 2-cyanoacetamide. The electron-withdrawing nature of the pyrazine nitrogens in the quinoxaline ring activates the C2 and C3 positions, making them susceptible to attack by nucleophiles.[6]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of 2-cyanoacetamide (acting as the nucleophile) attacks the electron-deficient C2 position of DCQX, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the aromatic system. In the second step, the chloride ion is eliminated, restoring aromaticity and forming the final product.
Diagram 2. Simplified workflow of the SNAr mechanism.
Experimental Protocol (Proposed): To achieve selective mono-substitution and prevent the formation of the di-substituted byproduct, careful control of stoichiometry and temperature is critical.[13]
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq), to the solution. The base is required to deprotonate the 2-cyanoacetamide, generating the more potent nucleophile.
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Nucleophile Addition: Add 2-cyanoacetamide (1.0-1.1 eq) to the mixture. Using a slight excess of DCQX can also help ensure the cyanoacetamide is the limiting reagent, minimizing di-substitution.[13]
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Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but higher temperatures should be avoided to maintain selectivity.
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Monitoring: Monitor the reaction's progress by TLC, observing the consumption of DCQX and the formation of the product spot.
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove the base and any remaining DMF.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the pure N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide.
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Part 3: Predicted Biological Activity and Therapeutic Potential
The biological profile of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is predicted to be a synergistic combination of the activities inherent to its quinoxaline and cyanoacetamide components.
Rationale for Biological Activity
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Quinoxaline Core: Quinoxaline derivatives are well-documented as potent anticancer agents.[2][4] Their mechanisms often involve the inhibition of protein kinases, such as those in the PI3K/mTOR pathway, which are crucial for cancer cell growth and survival.[6] They also exhibit significant antimicrobial activity against a range of bacteria and fungi.[1][5]
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Cyanoacetamide Moiety: This functional group is a key feature in various biologically active compounds. The nitrile and amide groups are excellent hydrogen bond acceptors and donors, enabling strong interactions with the active sites of enzymes and receptors. Derivatives of cyanoacetamide have demonstrated insecticidal, herbicidal, and other pharmacological activities.[14][15]
Potential Therapeutic Applications
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Anticancer Agent: Given the strong precedent for quinoxalines in oncology, this compound is a prime candidate for evaluation as a cytotoxic agent against various cancer cell lines.[2][4] Its mechanism could involve kinase inhibition or apoptosis induction.
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Antimicrobial Agent: The compound may exhibit potent activity against pathogenic bacteria and fungi, making it a potential lead for developing new antibiotics or antifungals to combat drug-resistant strains.[1][3]
-
Enzyme Inhibition: The structure is suitable for targeting various enzymes where hydrogen bonding and aromatic interactions are key to binding.
Future Directions and Structure-Activity Relationship (SAR)
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is not just a potential therapeutic agent but also an excellent platform for further chemical exploration. The chlorine atom at the C3 position is a versatile chemical handle for subsequent reactions.
Diagram 3. Potential sites for SAR studies and library generation.
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Modification at C3: The remaining chlorine can be displaced by other nucleophiles (amines, thiols, alkoxides) or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of aryl, alkyl, or acetylenic groups.[16] This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize potency and selectivity.
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Substitution on the Benzene Ring: Starting with substituted o-phenylenediamines during the initial quinoxaline synthesis would allow for the introduction of electron-donating or electron-withdrawing groups on the benzene ring, which can be used to fine-tune the electronic properties and bioavailability of the final compound.
Conclusion
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide represents a strategically designed molecule with significant potential in drug discovery. Its synthesis is feasible through well-established, high-yielding chemical reactions, primarily leveraging the versatility of 2,3-dichloroquinoxaline as a synthetic intermediate. By combining the proven biological relevance of the quinoxaline scaffold with the reactive and interactive potential of the cyanoacetamide moiety, this compound stands as a promising lead for the development of new anticancer and antimicrobial agents. The inherent chemical functionality, particularly the reactive chlorine atom, provides a clear and direct path for future medicinal chemistry efforts aimed at generating extensive compound libraries for rigorous structure-activity relationship studies. The synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore its therapeutic potential.
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